molecular formula C17H16ClN3O2 B2761132 N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 876718-21-7

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2761132
M. Wt: 329.78
InChI Key: VOPOBMWQPUVNPP-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Radiosynthesis for Metabolism and Mode of Action Studies

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide and similar compounds have been utilized in radiosynthesis to create high-specific-activity compounds for studying their metabolism and mode of action. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized at high specific activity to investigate their metabolic pathways and mechanisms (Latli & Casida, 1995).

Insecticidal Applications

Pyridine derivatives related to N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide have demonstrated significant insecticidal activities. Research into these derivatives has shown that some compounds exhibit a higher efficacy against pests like the cowpea aphid compared to established insecticides such as acetamiprid (Bakhite et al., 2014).

Potential Pesticidal Properties

N-derivatives of related compounds have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These studies provide insights into the crystalline structures of these compounds, which is essential for understanding their physicochemical properties and potential pesticidal applications (Olszewska et al., 2011).

Comparative Metabolism Studies

The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been extensively studied to understand species-specific differences in the metabolism of these chemicals. Such research aids in evaluating the potential human health risks associated with exposure to these pesticides (Coleman et al., 2000).

Exploring Steric and Electronic Factors in Cyclopalladation

Research into the cyclopalladation of aniline derivatives, including those structurally related to N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, helps in understanding the influence of steric and electronic factors on the formation of cyclometalated complexes. These insights are crucial for the development of novel compounds with potential applications in catalysis and organic synthesis (Mossi et al., 1992).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to scientific literature for detailed information. Remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-4-5-13(18)7-15(10)20-16(22)9-21-12(3)6-11(2)14(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPOBMWQPUVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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